molecular formula C21H12Cl2FNO3S B302164 5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302164
M. Wt: 448.3 g/mol
InChI Key: TYKIHIDRVMEVTC-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as "DCPTA," is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation.

Mechanism of Action

DCPTA exerts its biological effects by activating PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. PPARγ activation leads to increased insulin sensitivity, decreased inflammation, and enhanced adipocyte differentiation, which collectively contribute to the therapeutic effects of DCPTA.
Biochemical and Physiological Effects:
DCPTA has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of diabetes and obesity. It also reduces inflammation and oxidative stress, which are known to contribute to the development of these diseases. In addition, DCPTA has been found to inhibit the growth and proliferation of cancer cells, as well as protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCPTA has several advantages for laboratory experiments, including its high potency and selectivity for PPARγ, as well as its ability to cross the blood-brain barrier and exert neuroprotective effects. However, its relatively low solubility and stability may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on DCPTA, including:
1. Further elucidation of its mechanism of action and downstream targets in different cell types and tissues.
2. Investigation of its potential use in combination with other drugs or therapies for the treatment of diabetes, obesity, cancer, and neurodegenerative disorders.
3. Development of more stable and soluble analogs of DCPTA for improved pharmacological properties.
4. Exploration of its potential use as a tool compound for studying the role of PPARγ in various biological processes.
5. Investigation of its potential use as a therapeutic agent for other diseases, such as inflammatory bowel disease, atherosclerosis, and liver fibrosis.
In conclusion, DCPTA is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and explore its potential use in clinical settings.

Synthesis Methods

The synthesis of DCPTA involves the reaction of 2,5-dichlorobenzaldehyde and 4-fluorobenzylamine with 2-furylcarboxaldehyde in the presence of thiazolidinedione and a suitable catalyst. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

DCPTA has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation in animal models of diabetes and obesity. In addition, DCPTA has been found to inhibit the growth and proliferation of cancer cells, as well as protect against neuronal damage in models of neurodegenerative diseases.

properties

Molecular Formula

C21H12Cl2FNO3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H12Cl2FNO3S/c22-13-3-7-17(23)16(9-13)18-8-6-15(28-18)10-19-20(26)25(21(27)29-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2/b19-10-

InChI Key

TYKIHIDRVMEVTC-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.